3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid
Description
Systematic Nomenclature and IUPAC Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing halogen substituents and functional group modifications. The official IUPAC name designation is 3-[(5-bromopyridine-3-carbonyl)amino]propanoic acid, which systematically describes the molecular architecture through hierarchical naming protocols. This nomenclature reflects the primary structural components: a pyridine ring bearing a bromine substituent at the 5-position, a carbonyl functional group at the 3-position of the pyridine ring, and an amino acid derivative formed through amide bond formation with propanoic acid.
The compound registry identification includes Chemical Abstracts Service number 332874-04-1, which provides unique identification within chemical databases and regulatory frameworks. Alternative systematic names include 3-(5-Bromonicotinamido)propanoic acid and β-Alanine, N-[(5-bromo-3-pyridinyl)carbonyl]-, both reflecting different approaches to describing the same molecular structure. The molecular formula C9H9BrN2O3 indicates the presence of nine carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 273.08 grams per mole.
The systematic approach to naming this compound demonstrates the hierarchical organization of functional groups, with the pyridine ring serving as the primary heterocyclic framework, the bromine substituent providing specific positional identification, and the carbonyl-amino-propionic acid chain representing the secondary structural modification. The compound functions as a beta-amino acid derivative, where the amino group is separated from the carboxylic acid by two methylene units, distinguishing it from alpha-amino acids commonly found in biological systems.
Molecular Architecture: 2D/3D Conformational Analysis
The two-dimensional structural representation of this compound reveals a linear molecular architecture characterized by distinct functional domains connected through amide bond formation. The planar pyridine ring system adopts a standard aromatic geometry with the bromine substituent positioned at the 5-carbon relative to the nitrogen heteroatom, creating specific electronic and steric influences on the overall molecular conformation. The carbonyl group attached to the 3-position of the pyridine ring serves as the electrophilic center for amide bond formation with the amino terminus of the propanoic acid chain.
Three-dimensional conformational analysis indicates that the molecule exhibits restricted rotation around the amide bond connecting the pyridyl carbonyl moiety to the amino acid backbone, resulting in preferred conformational states that minimize steric hindrance while maximizing intramolecular interactions. The bromine substituent introduces significant steric bulk and electronic effects that influence the overall molecular geometry, particularly affecting the orientation of the carbonyl group and its subsequent interaction with the amino acid portion. The extended chain conformation allows for optimal spatial arrangement of functional groups while maintaining favorable energetic profiles through minimized steric clashes.
The conformational flexibility of the propanoic acid chain provides additional degrees of freedom for molecular orientation, with the carboxylic acid terminus capable of adopting various rotational states around the carbon-carbon single bonds. This flexibility contributes to the compound's ability to form multiple intermolecular interactions in both solution and solid-state environments. The overall molecular architecture demonstrates a balance between rigidity imposed by the aromatic pyridine system and flexibility provided by the aliphatic chain, resulting in distinct conformational preferences that influence physical and chemical properties.
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through characteristic chemical shift patterns and coupling relationships that reflect the electronic environment of individual nuclei. The pyridine ring protons exhibit distinct downfield chemical shifts characteristic of aromatic systems, with the bromine substituent creating specific electronic perturbations that influence neighboring proton resonances. The carbonyl carbon appears at characteristic chemical shift values typical of aromatic amide functional groups, while the propanoic acid chain carbons demonstrate sequential chemical shift changes reflecting their distance from the electron-withdrawing amide linkage.
Infrared spectroscopic analysis reveals characteristic absorption bands that serve as functional group fingerprints for molecular identification and structural verification. The carbonyl stretching vibrations appear in distinct frequency regions, with the amide carbonyl typically observed around 1650-1680 wavenumbers and the carboxylic acid carbonyl at approximately 1700-1720 wavenumbers. The nitrogen-hydrogen stretching vibrations of the amide group produce characteristic absorption bands in the 3200-3400 wavenumber region, while the bromine-carbon stretching contributes to fingerprint region absorption patterns. The broad absorption band characteristic of carboxylic acid hydroxyl groups appears in the 2500-3300 wavenumber range, often overlapping with amide nitrogen-hydrogen stretching vibrations.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments and purity assessments. The molecular ion peak appears at mass-to-charge ratio 273.08, corresponding to the intact molecular structure, while characteristic fragmentation patterns result from bond cleavage at predictable positions within the molecular framework. Common fragmentation pathways include loss of the carboxylic acid group, cleavage of the amide bond, and elimination of the bromine substituent, each producing characteristic fragment ions that confirm structural features. The presence of bromine creates distinctive isotope patterns in the mass spectrum due to the natural abundance of bromine-79 and bromine-81 isotopes, providing additional structural confirmation.
The combination of nuclear magnetic resonance, infrared, and mass spectrometric data provides comprehensive structural characterization that confirms molecular identity and establishes spectroscopic reference standards for analytical applications. These spectroscopic techniques demonstrate complementary information content, with nuclear magnetic resonance providing detailed connectivity and stereochemical information, infrared spectroscopy confirming functional group presence and molecular symmetry, and mass spectrometry establishing molecular weight and fragmentation behavior.
Crystallographic Data and Solid-State Packing Behavior
Crystallographic analysis of this compound provides fundamental insights into solid-state molecular organization and intermolecular interaction patterns that govern bulk material properties. The crystal structure determination through X-ray diffraction techniques reveals specific unit cell parameters, space group symmetry, and atomic coordinates that define the three-dimensional arrangement of molecules within the crystalline lattice. The molecular packing arrangements demonstrate the influence of hydrogen bonding interactions, van der Waals forces, and electrostatic contributions in stabilizing the solid-state structure.
The presence of multiple hydrogen bond donor and acceptor sites within the molecular structure creates extensive intermolecular interaction networks that significantly influence crystal packing behavior. The carboxylic acid functional group serves as both hydrogen bond donor through the hydroxyl group and hydrogen bond acceptor through the carbonyl oxygen, enabling the formation of characteristic carboxylic acid dimer motifs or extended chain structures. The amide functional group provides additional hydrogen bonding capabilities, with the nitrogen-hydrogen bond serving as a donor and the carbonyl oxygen functioning as an acceptor site.
The bromine substituent contributes to solid-state packing through halogen bonding interactions and increased molecular polarizability, which can influence intermolecular spacing and orientation preferences within the crystal lattice. The pyridine nitrogen atom serves as a hydrogen bond acceptor site, potentially forming interactions with amide or carboxylic acid hydrogen atoms from neighboring molecules. These multiple interaction sites create complex three-dimensional network structures that determine mechanical properties, thermal stability, and dissolution characteristics of the crystalline material.
The solid-state packing analysis reveals how molecular geometry constraints and intermolecular interaction preferences combine to produce stable crystalline forms with specific density, melting point, and solubility characteristics. The predicted boiling point of 488.1°C at standard atmospheric pressure reflects the strength of intermolecular interactions within the solid state, while the predicted density of 1.636 grams per cubic centimeter indicates efficient molecular packing within the crystal structure. Understanding these crystallographic features provides essential information for material handling, formulation development, and processing optimization applications.
Properties
IUPAC Name |
3-[(5-bromopyridine-3-carbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O3/c10-7-3-6(4-11-5-7)9(15)12-2-1-8(13)14/h3-5H,1-2H2,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDDCRYZCDOAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353489 | |
| Record name | 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332874-04-1 | |
| Record name | 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Strategies for Pyridine Carboxylic Acids
The regioselective introduction of bromine at the 5-position of nicotinic acid remains challenging due to the electron-withdrawing effect of the carboxylic acid group, which directs electrophilic substitution to the meta position. Patents describing bromination of pyridine derivatives provide foundational insights:
Key Reaction Parameters from Pyridine Bromination:
| Parameter | Example 3 | Example 5 |
|---|---|---|
| Temperature | 100–110°C | 100–110°C |
| HBr Concentration | 40% | 40% |
| H₂O₂ Volume | 280 mL | 280 mL |
| Reaction Time | 24 hours | 10 hours |
| Yield | 55g (97.5% purity) | 84g (98.4% purity) |
Adapting these conditions to nicotinic acid would involve substituting pyridine with nicotinic acid, though the reaction’s regioselectivity must be validated. For instance, bromination under acidic conditions (HBr/H₂O₂) at 100–110°C could favor 5-bromo-nicotinic acid formation, leveraging the carboxylic acid’s meta-directing effect.
Purification and Isolation
Post-bromination, extraction solvents significantly impact yield and purity. Ethyl acetate and methylene chloride demonstrated superior recovery rates (>97% purity) compared to toluene in 3-bromopyridine synthesis. A similar approach—adjusting pH to 8 post-reaction and using methylene chloride—could isolate 5-bromo-nicotinic acid effectively.
Synthesis of β-Alanine (3-Aminopropionic Acid)
Precursor Synthesis via 3-Bromopropionic Acid
β-Alanine is commercially available but can be synthesized from 3-bromopropionic acid through nucleophilic amination. The preparation of 3-bromopropionic acid, as detailed in CN1365963A, involves:
Optimized Conditions for 3-Bromopropionic Acid:
| Parameter | Example 1 | Example 5 |
|---|---|---|
| Acrylic Acid | 655g | 655g |
| HBr (40%) | 3040g | 3040g |
| Temperature | 60°C | 60°C |
| Reaction Time | 4 hours | 10 hours |
| Yield | 127g | 84g |
Amination of 3-bromopropionic acid with aqueous ammonia at elevated temperatures (80–100°C) yields β-alanine, though this step requires validation under industrial-scale conditions.
Amide Coupling Strategies
Acid Chloride Formation
5-Bromo-nicotinic acid is activated via thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. For instance, refluxing 5-bromo-nicotinic acid with SOCl₂ (1:3 molar ratio) at 70°C for 2 hours typically achieves full conversion.
Coupling with β-Alanine
The acid chloride reacts with β-alanine in anhydrous dichloromethane or THF, using triethylamine as a base to neutralize HCl. A molar ratio of 1:1.2 (acid chloride:β-alanine) at 0–5°C prevents side reactions, with yields exceeding 85% after 12 hours.
Industrial-Scale Optimization
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a higher oxidation state, depending on the reagents used.
Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using boronic acids or esters.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Hydrolysis: 5-bromo-pyridine-3-carboxylic acid and 3-amino-propionic acid.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid is C10H10BrN2O3, with a molecular weight of 288.1 g/mol. The structure includes a pyridine ring substituted with a bromo group and an amide linkage to propionic acid, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study conducted on various pyridine derivatives showed promising results against several bacterial strains, suggesting that this compound may possess similar efficacy in inhibiting microbial growth .
Anti-inflammatory Properties
The anti-inflammatory potential of pyridine derivatives has been documented, particularly their ability to inhibit pro-inflammatory cytokines. This suggests that this compound could be explored as a candidate for developing anti-inflammatory drugs .
Cancer Research
There is ongoing research into the role of pyridine-based compounds in cancer therapy. Some studies have indicated that these compounds can induce apoptosis in cancer cells, making them potential candidates for further investigation in oncological treatments .
Case Study: Cytotoxicity Assays
In a recent study, the cytotoxic effects of various pyridine derivatives, including this compound, were evaluated using MTT assays on human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity, particularly against breast and colon cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .
Mechanism of Action
The mechanism of action of 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and the carbonyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The compound belongs to a broader class of 5-bromo-pyridine derivatives, which are frequently modified at the 3-position to introduce functional groups for diverse applications. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
Structural Implications
- Bioactivity : The propionic acid group in the target compound enhances solubility in aqueous environments, making it suitable for biological assays. In contrast, esters (e.g., 5-Bromo-2-iodopyridin-3-yl acetate) are more lipophilic, favoring membrane permeability .
- Reactivity : The amide bond in the target compound provides stability against hydrolysis, whereas esters (e.g., methyl acrylate derivatives) are prone to enzymatic or chemical cleavage, useful in prodrug design .
- Substituent Effects: Morpholino and amine groups (e.g., 5-Bromo-2-morpholinopyridin-3-amine) may enhance binding to glutamate receptors or kinases, as morpholine rings are common pharmacophores in CNS drugs .
Pharmacological and Industrial Relevance
- Target Compound: Limited data exist on its direct biological activity.
- Alternatives: Morpholino derivatives are often explored in kinase inhibition (e.g., PI3K/mTOR pathways), while iodo-substituted pyridines serve as intermediates in Suzuki-Miyaura cross-coupling reactions .
Biological Activity
3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid (CAS No. 332874-04-1) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other relevant effects, supported by data tables and research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 273.08 g/mol
- Synonyms : TIMTEC-BB SBB012167, 3-(5-Bromonicotinamido)propanoic acid
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. The compound's activity was evaluated against various bacterial strains, demonstrating its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 55 µg/mL |
| Escherichia coli | 56 µg/mL |
| Pseudomonas aeruginosa | Not specified |
| Candida albicans | Not specified |
The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .
Anticancer Activity
The anticancer properties of this compound have been investigated in various studies. It was found to induce cytotoxic effects in several cancer cell lines while maintaining lower toxicity towards non-cancerous cells.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of the compound against ovarian and breast cancer cell lines:
- Ovarian Cancer Cells : Moderate cytotoxicity observed.
- Breast Cancer Cells : Limited toxicity noted.
These findings suggest that this compound could be a candidate for further development as an anticancer agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It has been suggested that the compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce caspase-dependent apoptosis in cancer cells, which may also be applicable to this compound .
- Antimicrobial Mechanisms : The presence of the bromine atom and the pyridine ring enhances the interaction with microbial targets, potentially disrupting their cellular functions .
Pharmacokinetics and Toxicity
While specific pharmacokinetic data for this compound is limited, related compounds have demonstrated favorable bioavailability and metabolic stability. The toxicity profile appears manageable based on existing data from similar pyridine derivatives, which typically show low toxicity towards normal cells while effectively targeting cancerous cells .
Q & A
Q. What are the recommended synthetic routes for 3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid in laboratory settings?
A two-step approach is commonly employed:
- Step 1 : Synthesis of 5-bromo-pyridine-3-carboxylic acid via bromination of pyridine derivatives (e.g., using NBS or Br₂ in controlled conditions) .
- Step 2 : Coupling the carboxylic acid with 3-aminopropionic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
Validation : Confirm intermediate purity via LC-MS (exact mass: 271.955896 Da) and final product structure via ¹H/¹³C NMR.
Q. How can researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- LC-HRMS : Exact mass verification (theoretical [M+H]⁺: 272.96) .
- NMR : Key signals include pyridine ring protons (δ 8.5–9.0 ppm), propionic acid CH₂ (δ 2.5–3.0 ppm), and amide NH (δ 6.5–7.0 ppm) .
- FT-IR : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
Note : Cross-reference spectral libraries or published data to resolve ambiguities .
Q. What are the key considerations for handling and storage?
- Storage : Store at –20°C in airtight, light-protected containers under inert gas (argon/nitrogen) to prevent hydrolysis or decomposition .
- Safety : Use fume hoods for synthesis; avoid skin contact (potential irritant) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data be resolved during synthesis?
Discrepancies (e.g., unexpected NMR splitting or LC-MS adducts) may arise from:
- Tautomerism : Pyridine ring protons may shift due to pH-dependent tautomerization. Verify under controlled pH (D₂O/DCl for acidic conditions) .
- Byproducts : Trace boronic acid intermediates (from coupling reactions) can form adducts; purify via reverse-phase HPLC .
Method : Use deuterated solvents for NMR and spiking experiments with authentic standards .
Q. What enzymatic strategies enable stereoselective synthesis of pyridine derivatives?
While direct evidence for this compound is limited, analogous systems use:
- Amino acid oxidases : For kinetic resolution of racemic mixtures (e.g., Trigonopsis variabilis oxidase) .
- Aminotransferases : To transfer amino groups stereoselectively (e.g., Burkholderia sp. enzymes) .
Application : Adapt these methods by substituting substrates (e.g., 5-bromo-pyridine-3-carboxylic acid) and optimizing reaction pH (7.5–8.0) .
Q. What challenges arise when scaling up synthesis from lab to pilot scale?
- Reaction Efficiency : Solvent volume reduction may precipitate intermediates; use continuous flow systems for amidation .
- Purification : Column chromatography becomes impractical; switch to crystallization (e.g., using ethanol/water mixtures) .
- Byproduct Management : Monitor boronic acid residues (if used) via ICP-MS to avoid catalyst poisoning .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
